molecular formula C16H27NO2 B4981040 N-butyl-5-(4-methoxyphenoxy)pentan-1-amine

N-butyl-5-(4-methoxyphenoxy)pentan-1-amine

Cat. No.: B4981040
M. Wt: 265.39 g/mol
InChI Key: WUVZRCMJWIAOMS-UHFFFAOYSA-N
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Description

N-butyl-5-(4-methoxyphenoxy)pentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group, a methoxyphenoxy group, and a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-(4-methoxyphenoxy)pentan-1-amine typically involves the reaction of 4-methoxyphenol with 1-bromopentane to form 4-methoxyphenylpentane. This intermediate is then reacted with butylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-(4-methoxyphenoxy)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-butyl-5-(4-methoxyphenoxy)pentan-1-one, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-butyl-5-(4-methoxyphenoxy)pentan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-5-(4-methoxyphenoxy)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-5-(4-methylphenoxy)pentan-1-amine
  • N-butyl-5-(2-fluorophenoxy)pentan-1-amine

Uniqueness

N-butyl-5-(4-methoxyphenoxy)pentan-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

N-butyl-5-(4-methoxyphenoxy)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-3-4-12-17-13-6-5-7-14-19-16-10-8-15(18-2)9-11-16/h8-11,17H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVZRCMJWIAOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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